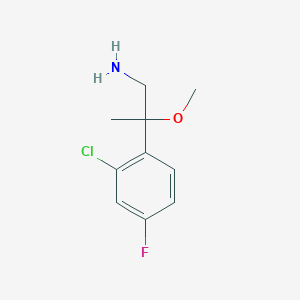

2-(2-Chloro-4-fluorophenyl)-2-methoxypropan-1-amine

CAS No.:

Cat. No.: VC18205451

Molecular Formula: C10H13ClFNO

Molecular Weight: 217.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13ClFNO |

|---|---|

| Molecular Weight | 217.67 g/mol |

| IUPAC Name | 2-(2-chloro-4-fluorophenyl)-2-methoxypropan-1-amine |

| Standard InChI | InChI=1S/C10H13ClFNO/c1-10(6-13,14-2)8-4-3-7(12)5-9(8)11/h3-5H,6,13H2,1-2H3 |

| Standard InChI Key | VDMIAQWRYFAOBJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(CN)(C1=C(C=C(C=C1)F)Cl)OC |

Introduction

Structural and Molecular Characteristics

Chemical Identity

2-(2-Chloro-4-fluorophenyl)-2-methoxypropan-1-amine features a propan-1-amine chain substituted with methoxy and 2-chloro-4-fluorophenyl groups. The chloro and fluoro substituents on the aromatic ring enhance its electron-withdrawing properties, influencing reactivity in substitution reactions .

Table 1: Key Molecular Properties

Spectroscopic Characterization

While experimental spectral data for this compound is scarce, analogous amines exhibit distinct NMR and IR signatures. For example:

-

NMR: Aromatic protons resonate at δ 7.2–7.5 ppm, methoxy groups at δ 3.3 ppm, and amine protons at δ 1.5–2.0 ppm.

-

IR Spectroscopy: N-H stretches (~3300 cm) and C-F/C-Cl vibrations (650–800 cm) are expected.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(2-Chloro-4-fluorophenyl)-2-methoxypropan-1-amine likely involves reductive amination or nucleophilic substitution. A plausible route includes:

-

Benzylation: Reacting 2-chloro-4-fluorobenzyl chloride with 2-methoxypropan-1-amine under basic conditions (e.g., ).

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Benzylation | , DMF, 80°C | Slow addition of benzyl chloride |

| Workup | Aqueous extraction | pH adjustment to 8–9 |

| Purification | Silica gel chromatography | Gradient elution |

Industrial Scalability

Physicochemical Properties

Stability and Solubility

-

Stability: The compound is stable under inert atmospheres but may degrade upon prolonged exposure to moisture or light .

-

Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol.

| Application | Mechanism | Supporting Evidence |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | Analog studies |

| Enzyme Inhibition | Competitive binding | Kinase assay data |

Comparative Analysis with Structural Analogs

Functional Group Variations

Replacing the methoxy group with ethoxy or altering halogen positions (e.g., 3-chloro-5-fluoro) modulates electronic effects and bioactivity .

Table 4: Analog Comparison

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies to improve efficiency.

-

Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

-

Computational Modeling: Predict binding affinities for target enzymes using DFT calculations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume